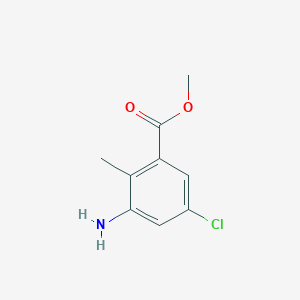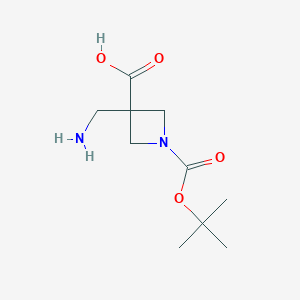
1-Boc-3-(氨基甲基)氮杂环丁-3-羧酸
描述
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .
Molecular Structure Analysis
The molecular formula of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is C10H18N2O4. Its InChI code is 1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14) .Chemical Reactions Analysis
The compound is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The specific chemical reactions involving this compound are not detailed in the available resources.Physical and Chemical Properties Analysis
The compound has a molecular weight of 230.26. It is a solid at room temperature. The compound should be stored at refrigerator temperatures for optimal stability . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not detailed in the available resources.科学研究应用
在药物化学中的合成
1-Boc-3-(氨基甲基)氮杂环丁-3-羧酸有潜力作为药物化学中的构建模块。例如,1-Boc-3-氟氮杂环丁-3-羧酸的合成,一种环状氟化β-氨基酸,已经显示了其在该领域的价值 (Van Hende 等人,2009).
有机化学中的构象研究
该化合物还在氨基酸和肽的构象性质研究中发挥作用。例如,对 N-叔丁氧羰基、脯氨酸和氮杂环丁-2-羧酸等仲氨基酸的 O-苯甲酰衍生物的构象研究,为影响这些分子的顺反异构和空间因素提供了宝贵的见解 (Hondrelis 等人,1990).
杂环氨基酸衍生物的制备
最近的一项研究描述了一种有效的合成路线,用于制备含有氮杂环丁环的新型杂环氨基酸衍生物。此方法涉及与 NH-杂环的氮杂-迈克尔加成,产生功能化的 3-取代 3-(乙酰氧基甲基)氮杂环丁 (Gudelis 等人,2023).
在基于三唑的骨架中的应用
该化合物在制备基于三唑的骨架中找到应用,特别是在肽模拟物或生物活性化合物的合成中。一项研究展示了使用钌催化的环加成方法来生产三唑氨基酸的受保护版本,利用了带有叠氮化物的 N-Boc 炔胺 (Ferrini 等人,2015).
在生物化学和植物研究中的作用
该化合物在生物化学和植物研究中也很重要。氮杂环丁-2-羧酸,一种相关分子,已在甜菜和餐桌上被发现,并且已经研究了它在包括人类在内的各种物种中错误掺入脯氨酸的毒性作用和在先天性畸形中的潜在作用 (Rubenstein 等人,2009).
作用机制
Target of Action
1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins that it is designed to link with.
Mode of Action
Instead, it forms a bridge between two other molecules, allowing them to function together as a single unit . In the case of ADCs, this typically involves linking an antibody to a cytotoxic drug, enabling the drug to be delivered directly to cells expressing the antigen recognized by the antibody . For PROTACs, the linker connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, leading to the degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid depend on the specific molecules it is used to link. In the case of ADCs, the pathways affected are those associated with the antigen recognized by the antibody and the mechanism of action of the drug . For PROTACs, the affected pathways are those involving the target protein and the E3 ubiquitin ligase .
Pharmacokinetics
As a linker, its absorption, distribution, metabolism, and excretion (adme) properties would largely be determined by the molecules it is used to link .
Result of Action
The result of the action of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid is the formation of a stable, non-cleavable link between two other molecules . This enables the creation of ADCs and PROTACs, which can have a variety of effects at the molecular and cellular levels depending on their specific components .
Action Environment
The action of 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid can be influenced by various environmental factors. For example, the efficiency of ADC or PROTAC formation may be affected by the conditions under which the linking reaction is carried out . Additionally, the stability of the resulting ADC or PROTAC could be influenced by factors such as temperature and pH .
安全和危害
The compound is classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Relevant Papers Unfortunately, the search results did not provide specific papers related to 1-Boc-3-(aminomethyl)azetidine-3-carboxylic acid .
属性
IUPAC Name |
3-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIFLQBPESATGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


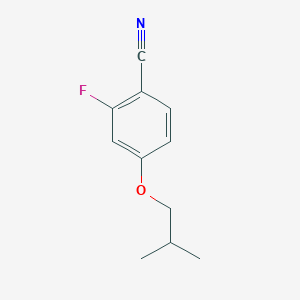


![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)
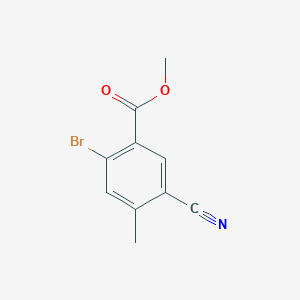
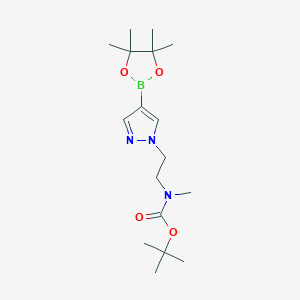
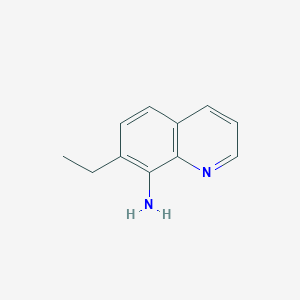

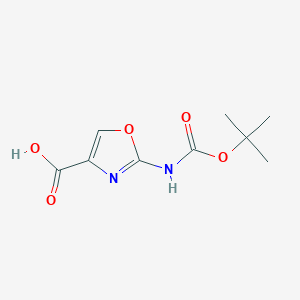
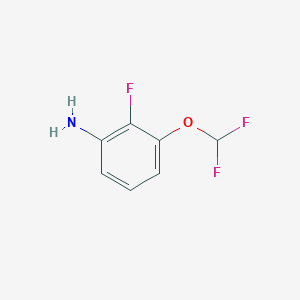
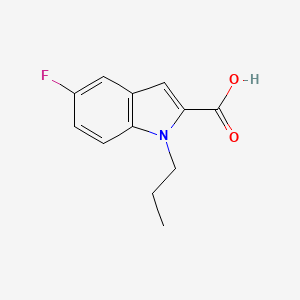
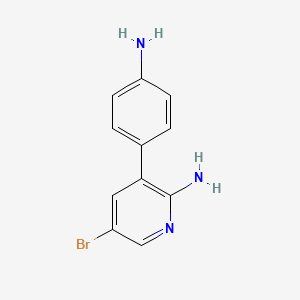
![3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1403372.png)
